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Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield
experimentally obtained spectral data for 2-methoxy-1-heptene. The following guide provides
predicted spectral data based on established principles of spectroscopy and analysis of
analogous compounds. This information is intended to serve as a reference and guide for the
analysis of this or structurally similar molecules.

Predicted and Analogous Spectral Data

Due to the absence of experimental spectra for 2-methoxy-1-heptene, this section presents
predicted values and data from closely related analogs to provide a reasonable estimation of its
spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Spectral Data (300 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.95 d 1H =CH2 (geminal)
~3.85 d 1H =CH: (geminal)
~3.50 S 3H -OCHs
~2.00 t 2H -CH2-CH2-CH2-CHs
~1.40 m 2H -CH2-CH2-CH2-CHs
~1.30 m 2H -CH2-CH2-CHz2-CHs
~0.90 t 3H -CH2-CH2-CH2-CHs

Note: The chemical shifts for the vinyl protons (=CH2) are estimates; they are highly sensitive

to the conformation of the molecule.

Predicted 3C NMR Spectral Data (75 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~160 C1 (=CHz)
~85 C2 (-C=)

~56 -OCHs

~32 C3 (-CH2-)
~30 C4 (-CHz-)
~22 C5 (-CHz2-)
~14 C6 (-CHs)

Rationale for Predictions: The predicted shifts are based on the typical ranges for protons and

carbons in similar chemical environments. For instance, the protons of a methoxy group

generally appear as a singlet between 3.3 and 4.0 ppm.[1] Alkenyl protons are typically found
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between 4.5 and 6.5 ppm, and their carbon signals are in the 100-150 ppm range.[2] The
electron-donating methoxy group will influence the precise shifts of the vinyl group.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions

Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium =C-H stretch

2960-2850 Strong C-H stretch (alkyl)

~1640 Medium C=C stretch (vinyl ether)
~1200 Strong C-O stretch (asymmetric)
~1050 Strong C-O stretch (symmetric)

Note: The C=C stretching frequency in vinyl ethers is typically lower than in simple alkenes due
to resonance with the oxygen lone pair. The C-O stretching bands are usually strong and
characteristic.[3][4]

Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of 2-methoxy-1-heptene (Molecular Weight: 128.21 g/mol ) is expected to
show a molecular ion peak (M*) at m/z = 128. The fragmentation is likely to proceed through
pathways common to ethers and alkenes.
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Proposed Fragmentation

m/z Fragment
Pathway
128 [CsH160]* Molecular lon
Loss of a methyl radical (-CHs)
113 [C7H130]* from the methoxy group or the
alkyl chain.
Alpha-cleavage with loss of an
97 [CeHoO]* ]
ethyl radical (-C2Hs).
85 [CsHeO]* Cleavage of the alkyl chain.
Further fragmentation of the
71 [CaH7O]* )
alkyl chain.
Butyl cation from cleavage of
57 [CaHo]*
the C-O bond.
43 [CsH7]* Propyl cation.

Note: The most prominent fragmentation pathways for ethers often involve cleavage of the C-O
bond and a-cleavage at the carbon adjacent to the oxygen.[5][6]

Experimental Protocols

As no specific experimental protocol for the synthesis and spectral characterization of 2-
methoxy-1-heptene was found, a general and modern method for the synthesis of vinyl ethers
from primary alcohols is provided below. This method utilizes a palladium-catalyzed
transetherification, which is a common and efficient way to produce such compounds.[1]

Synthesis of a Vinyl Ether via Palladium-Catalyzed
Transetherification

This protocol is adapted from a general procedure for the synthesis of functionalized vinyl
ethers.[1]

Materials:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.acs.org/doi/10.1021/ja00764a037
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DJ1RgORRD1zo&q=EgSsaGs6GKidocgGIjBufHzj-nOi6NLV7ryux-FM6LJqJ9evlGqhRfICNdGCCAU5BNF8A6BCX7w1U2d5CngyAnJSWgFD
https://www.benchchem.com/product/b14582286?utm_src=pdf-body
https://www.benchchem.com/product/b14582286?utm_src=pdf-body
https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.138/
https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14582286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1-Heptanol

Ethyl vinyl ether (EVE)

Palladium(ll) acetate [Pd(OAc)z]

1,10-Phenanthroline

Dichloromethane (CH2Clz2)

Argon or Nitrogen gas (for inert atmosphere)

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating plate

Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve
palladium(ll) acetate (0.02 mmol) and 1,10-phenanthroline (0.03 mmol) in dichloromethane
(5 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the
catalyst complex.

Reaction Mixture: To the catalyst solution, add 1-heptanol (1.0 mmol) followed by a
significant excess of ethyl vinyl ether (e.g., 12 mmol).

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the excess ethyl vinyl ether and solvent.

Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired
1-vinyloxyheptane. The product, if it were 2-methoxy-1-heptene, would be subjected to
purification to remove any unreacted starting materials and byproducts.

Characterization:
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The purified product would then be characterized by the spectroscopic methods detailed
above:

e 1H and 3C NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g.,
CDCls), and spectra would be recorded on an NMR spectrometer.

e IR Spectroscopy: A thin film of the neat liquid would be analyzed using an FTIR
spectrometer.

e Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using
electron ionization (EI) to induce fragmentation.

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown vinyl ether using the primary spectroscopic techniques discussed.

Workflow for Structural Elucidation of a Vinyl Ether

Spectroscopic Analysis

NMR Spectroscopy
(*H, 13C, COSY, HSQC)
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Proposed Structure:
2-Methoxy-1-heptene

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14582286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14582286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Logical workflow for the structural elucidation of a vinyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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